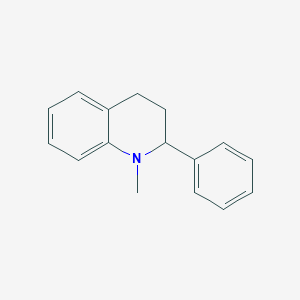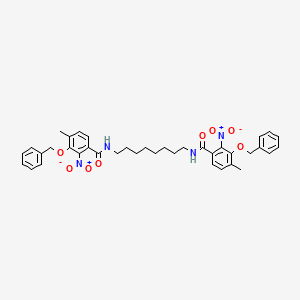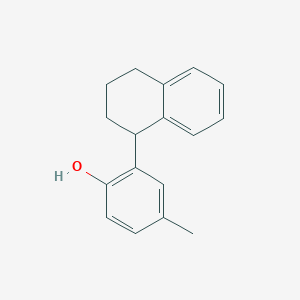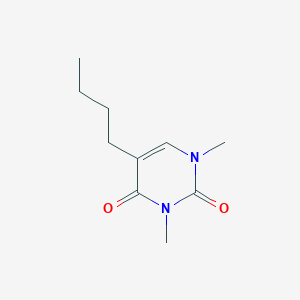
Ethanimidamide, N-(2-(3-chlorophenoxy)propyl)-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanimidamide, N-(2-(3-chlorophenoxy)propyl)-N-phenyl- is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structure, which includes a chlorophenoxy group and a phenyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanimidamide, N-(2-(3-chlorophenoxy)propyl)-N-phenyl- typically involves the reaction of 3-chlorophenol with propylene oxide to form 2-(3-chlorophenoxy)propanol. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethanimidamide, N-(2-(3-chlorophenoxy)propyl)-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Ethanimidamide, N-(2-(3-chlorophenoxy)propyl)-N-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanimidamide, N-(2-(3-chlorophenoxy)propyl)-N-phenyl- involves its interaction with specific molecular targets. The chlorophenoxy group allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyphenoxy)ethanimidamide
- 2-(3,4-Dimethoxyphenyl)ethanimidamide
- 2-(4-chloro-2-isopropyl-5-methylphenoxy)ethanimidamide
Uniqueness
Ethanimidamide, N-(2-(3-chlorophenoxy)propyl)-N-phenyl- stands out due to its unique combination of a chlorophenoxy group and a phenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
82684-03-5 |
|---|---|
Molecular Formula |
C17H19ClN2O |
Molecular Weight |
302.8 g/mol |
IUPAC Name |
N-[2-(3-chlorophenoxy)propyl]-N-phenylethanimidamide |
InChI |
InChI=1S/C17H19ClN2O/c1-13(21-17-10-6-7-15(18)11-17)12-20(14(2)19)16-8-4-3-5-9-16/h3-11,13,19H,12H2,1-2H3 |
InChI Key |
FFXYYHYOAFUYKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C1=CC=CC=C1)C(=N)C)OC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2H-Pyran, 2-[1,1-dimethyl-3-(phenylsulfonyl)propoxy]tetrahydro-](/img/structure/B14427108.png)




![2,2'-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid)](/img/structure/B14427133.png)


![3-{4-[(E)-Benzylideneamino]phenyl}-6-bromo-2-methylquinazolin-4(3H)-one](/img/structure/B14427140.png)


